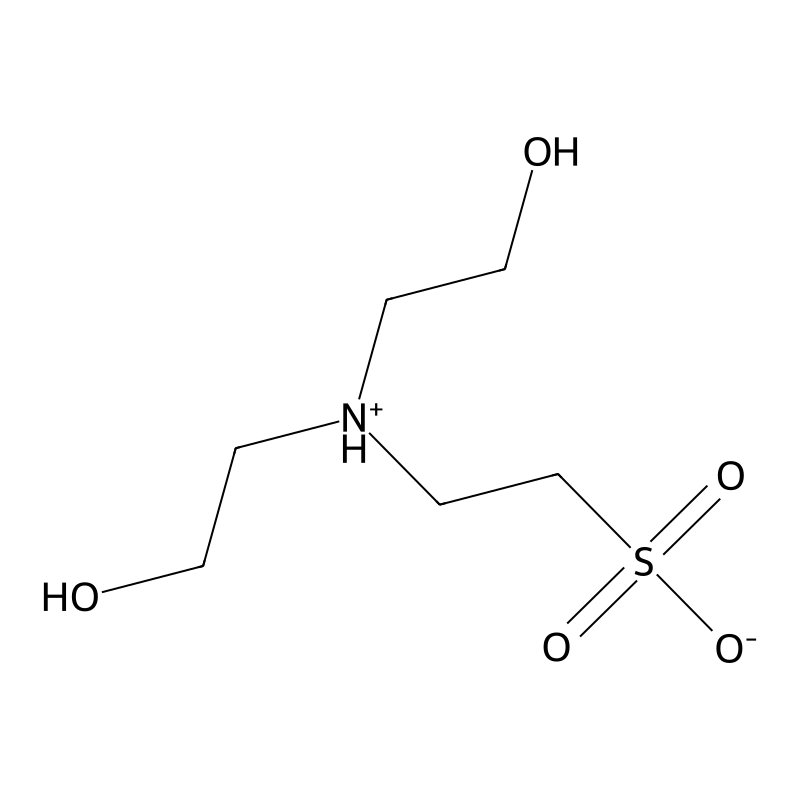N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Buffering Agent
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, also known as BES, is a widely used Good's buffer in biological research. Its pKa value of 7.15 at 20°C allows it to effectively maintain a stable pH within the physiological range (pH 6.5-7.5) [, ]. This is crucial for many biological processes, as even slight changes in pH can disrupt enzyme activity, protein structure, and cellular function [].
BES is particularly advantageous due to its:
- Good buffering capacity: BES can effectively resist changes in pH upon the addition of small amounts of acid or base [].
- Low toxicity: BES exhibits minimal toxicity to biological systems, making it suitable for use with cells and tissues [].
- Water solubility: BES readily dissolves in water, facilitating its use in aqueous solutions common in biological experiments [].
These properties make BES a valuable tool for researchers studying various biological phenomena, including:
- Enzyme assays: BES helps maintain a constant pH during enzyme activity measurements, ensuring accurate and reliable results [].
- Cell culture: BES can be used to create culture media with a stable pH environment for optimal cell growth and function [].
- Protein purification: BES can be employed in protein purification buffers to maintain protein stability and prevent unwanted interactions [].
Other Applications
Beyond its role as a buffer, BES has found applications in other areas of scientific research:
- Chromatography: BES can be used as a mobile phase component in ion-exchange chromatography for the separation of biomolecules [].
- Electrophoresis: BES can be utilized as a running buffer in gel electrophoresis experiments to maintain a stable pH and facilitate separation of charged molecules [].
- Drug delivery: BES has been explored as a potential component of drug delivery systems due to its ability to control pH and improve drug stability [].
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, commonly known as N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, is a zwitterionic compound classified as an amino sulfonic acid. It is primarily used as a buffering agent in biological and biochemical applications. The chemical formula for N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid is , with a molar mass of approximately 213.25 g/mol. This compound features two hydroxyethyl groups attached to a central aminoethanesulfonic acid structure, which contributes to its buffering capabilities across a physiological pH range.
BES primarily functions as a buffer in biological research. Its zwitterionic structure allows it to interact with water molecules, making it readily soluble and minimizing interaction with biomolecules like proteins and enzymes []. This minimal interaction ensures that BES primarily influences the solution's pH without significantly affecting other cellular processes.
This compound exhibits low toxicity and is well-tolerated in biological systems, making it suitable for use in cell culture and other laboratory experiments. It is often utilized to maintain the pH of solutions in cellular environments, thus promoting optimal conditions for enzyme activity and cellular processes. N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid has been shown to support the growth of various cell lines and is commonly used in the formulation of culture media .
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid can be synthesized through several methods, typically involving the reaction of 2-aminoethanol with ethanesulfonyl chloride. The general synthesis process includes:
- Formation of the sulfonic acid: Ethanesulfonyl chloride reacts with an appropriate base to form ethanesulfonic acid.
- Alkylation: The sulfonic acid is then reacted with 2-aminoethanol under controlled conditions to yield N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid.
- Purification: The product is purified through crystallization or chromatography techniques to achieve the desired purity level.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid is widely used in various fields:
- Biochemistry: As a buffering agent in enzyme assays and protein studies.
- Cell Culture: To maintain pH stability in culture media.
- Pharmaceuticals: In formulations where pH control is essential for drug stability.
- Research: In studies involving cell metabolism and physiological processes.
Studies have shown that N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid interacts favorably with various biomolecules, including proteins and nucleic acids. Its zwitterionic nature allows it to minimize non-specific interactions, making it an ideal buffer for sensitive biological assays. Research indicates that it does not interfere significantly with enzyme activity or protein stability, further supporting its role in biochemical applications .
Several compounds share structural similarities or functional roles with N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid:
| Compound Name | Chemical Formula | Molar Mass (g/mol) | pKa | Unique Features |
|---|---|---|---|---|
| N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid | C₈H₁₈N₂O₄S | 206.31 | 7.50 | Piperazine ring structure |
| 4-(2-Hydroxyethyl)piperidine-1-sulfonic acid | C₈H₁₉N₃O₃S | 217.32 | 7.80 | Contains a piperidine ring |
| Tris(hydroxymethyl)aminomethane | C₄H₁₁NO₃ | 121.14 | 8.10 | Commonly used buffer at higher pH |
Uniqueness of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid stands out due to its specific buffering range around physiological pH (7.0-7.5), making it particularly suitable for biological applications where maintaining a stable environment is crucial. Unlike other buffers that may interfere with biological reactions, this compound maintains a low ionic strength and minimizes non-specific binding, enhancing its utility in sensitive experimental setups .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 25 of 94 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 69 of 94 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







